

Diethyl 2-(1-nitroethyl)succinate: A Technical Overview

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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 2-(1-nitroethyl)succinate**, a nitro-containing organic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document synthesizes known information, proposes a likely synthetic route based on established chemical principles, and discusses potential areas of investigation for its biological activity.

Chemical and Physical Properties

Diethyl 2-(1-nitroethyl)succinate is a derivative of succinic acid, featuring both a nitro group and two ethyl ester functionalities. Its chemical structure suggests potential for diverse chemical reactivity and biological interactions.

Property	Value	Reference
CAS Number	4753-29-1	[1] [2]
Molecular Formula	C ₁₀ H ₁₇ NO ₆	[1]
Molecular Weight	247.25 g/mol	[2]
Boiling Point	119-121 °C at 0.4 Torr	
Density	1.154 g/cm ³ (predicted)	
Physical State	Liquid (presumed)	
Hazard Classification	IRRITANT	

Synthesis

The most plausible synthetic route to **Diethyl 2-(1-nitroethyl)succinate** is through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion of nitroethane, to an α,β -unsaturated carbonyl compound, diethyl maleate.

Proposed Experimental Protocol: Michael Addition

The following is a generalized experimental protocol for the Michael addition of nitroethane to diethyl maleate. Note: This protocol is based on general procedures for similar reactions and may require optimization for this specific transformation.

Reaction Scheme:

Materials:

- Nitroethane
- Diethyl maleate
- A suitable base (e.g., sodium ethoxide, triethylamine, DBU)
- Anhydrous ethanol (or other suitable solvent)
- Hydrochloric acid (for neutralization)

- Sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

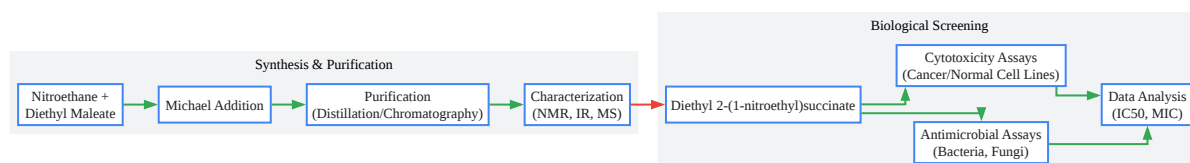
- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nitroethane in anhydrous ethanol.
- Cool the solution in an ice bath.
- Slowly add a catalytic amount of a suitable base.
- To this solution, add diethyl maleate dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will require optimization, potentially from a few hours to overnight).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Outcome:

The reaction should yield **Diethyl 2-(1-nitroethyl)succinate**. The yield and purity will depend on the optimized reaction conditions.

Synthesis and Screening Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of **Diethyl 2-(1-nitroethyl)succinate**.



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A logical workflow for the synthesis and biological evaluation.

Spectroscopic Data

As of the date of this document, specific ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Diethyl 2-(1-nitroethyl)succinate** are not readily available in the public domain. For reference and comparison, the spectroscopic data for the related compound, diethyl succinate, are provided below.

Diethyl Succinate	^1H NMR (CDCl_3) δ (ppm)	^{13}C NMR (CDCl_3) δ (ppm)	IR (neat) ν (cm^{-1})
Data	4.12 (q, 4H, $J = 7.1$ Hz, 2 x $-\text{OCH}_2\text{CH}_3$), 2.61 (s, 4H, $-\text{CH}_2\text{CH}_2-$), 1.25 (t, 6H, $J = 7.1$ Hz, 2 x $-\text{OCH}_2\text{CH}_3$)	172.1 ($-\text{C}=\text{O}$), 60.5 ($-\text{OCH}_2\text{CH}_3$), 29.1 ($-\text{CH}_2\text{CH}_2-$), 14.2 ($-\text{OCH}_2\text{CH}_3$)	2984, 1735 ($\text{C}=\text{O}$), 1373, 1157, 1028
Reference	Spectral data for diethyl succinate is widely available in chemical databases.	Spectral data for diethyl succinate is widely available in chemical databases.	Spectral data for diethyl succinate is widely available in chemical databases.

Potential Biological Activity and Applications

While no specific biological activity has been reported for **Diethyl 2-(1-nitroethyl)succinate**, its chemical structure suggests several avenues for investigation, particularly in drug development.

Antimicrobial Potential

Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA, proteins, and other cellular components. This mechanism is the basis for the activity of several established antimicrobial drugs. Therefore, **Diethyl 2-(1-nitroethyl)succinate** is a candidate for screening against various bacterial and fungal pathogens.

Enzyme Inhibition

The succinate backbone of the molecule is a key intermediate in the citric acid cycle. It is plausible that **Diethyl 2-(1-nitroethyl)succinate** or its metabolites could act as inhibitors of enzymes involved in cellular metabolism, such as succinate dehydrogenase.

Prodrug Strategy

The ester groups in **Diethyl 2-(1-nitroethyl)succinate** could be hydrolyzed by esterases present in biological systems, releasing a more polar, and potentially more active, form of the molecule. This suggests its potential as a prodrug.

Future Directions

To fully elucidate the chemical and biological properties of **Diethyl 2-(1-nitroethyl)succinate**, the following experimental work is necessary:

- **Definitive Synthesis and Characterization:** A detailed, optimized synthesis protocol needs to be developed and the compound's structure unequivocally confirmed using modern spectroscopic techniques (^1H NMR, ^{13}C NMR, IR, and mass spectrometry).
- **In Vitro Biological Screening:** The compound should be screened against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentrations (MICs).
- **Cytotoxicity and Mechanistic Studies:** If antimicrobial activity is observed, further studies should be conducted to assess its cytotoxicity against mammalian cell lines and to investigate its mechanism of action.

This technical guide serves as a foundational document for researchers interested in exploring the chemistry and potential applications of **Diethyl 2-(1-nitroethyl)succinate**. The lack of extensive data highlights an opportunity for novel research in the fields of synthetic organic chemistry and drug discovery.

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